N-[2-(3,5-dimethylphenoxy)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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Overview
Description
N-[2-(3,5-dimethylphenoxy)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzodioxine ring, a sulfonamide group, and a dimethylphenoxyethyl moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dimethylphenoxy)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, starting with the preparation of the benzodioxine ring and the sulfonamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Common reagents used in the synthesis include dimethylphenol, ethylene oxide, and sulfonamide derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-dimethylphenoxy)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted phenoxyethyl derivatives, which can be further utilized in various chemical processes.
Scientific Research Applications
N-[2-(3,5-dimethylphenoxy)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,5-dimethylphenoxy)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,5-dimethylphenoxy)ethyl]-4-ethoxyaniline
- N-[2-(3,5-dimethylphenoxy)ethyl]-2-butanamine
- 2-(2,5-dimethylphenoxy)-N-(3-nitrophenyl)acetamide
Uniqueness
N-[2-(3,5-dimethylphenoxy)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to its combination of a benzodioxine ring and a sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-(3,5-dimethylphenoxy)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-13-9-14(2)11-15(10-13)22-6-5-19-25(20,21)16-3-4-17-18(12-16)24-8-7-23-17/h3-4,9-12,19H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQNIUCACATONT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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